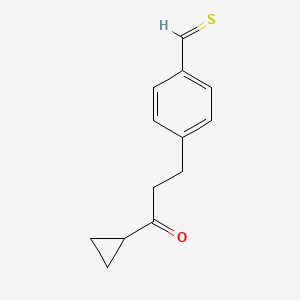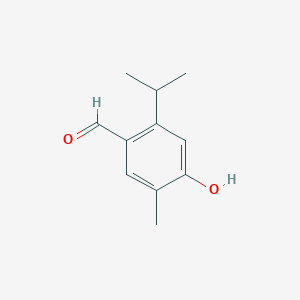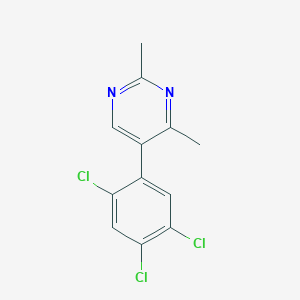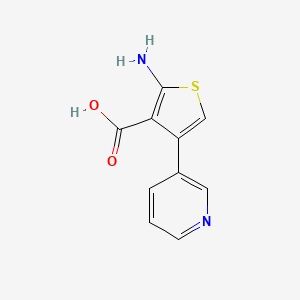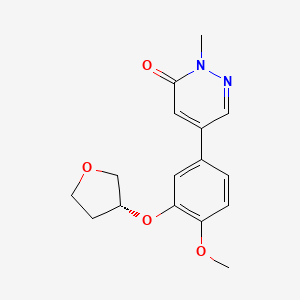
(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
- The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
- The compound contains a pyridazinone core, which is a heterocyclic ring system.
- Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
- This compound may have potential biological activity due to its unique structure.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
- Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
化学反応の分析
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.
Reduction: Reduction reactions may reduce specific functional groups.
Substitution: Substituents on the phenyl or furanyl groups can be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.
- Major products would vary based on the reaction type and conditions.
科学的研究の応用
- Research on this compound is limited, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Biological Studies: Assessing its impact on cellular processes or receptors.
Materials Science: Exploring its use in materials with specific properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide.
Industry: Developing novel synthetic routes for industrial production.
作用機序
- Unfortunately, the specific mechanism of action remains unknown due to limited research.
- Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
類似化合物との比較
- Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
- Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
特性
分子式 |
C16H18N2O4 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1 |
InChIキー |
QYBXXSKDBOTLAF-CYBMUJFWSA-N |
異性体SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3 |
正規SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
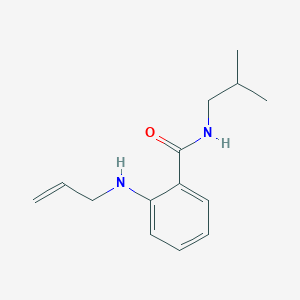
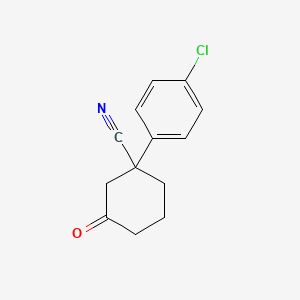
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
